molecular formula C16H16ClNO4S B2823642 Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate CAS No. 429650-59-9

Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate

Cat. No. B2823642
CAS RN: 429650-59-9
M. Wt: 353.82
InChI Key: MRDDFMINGDXBAV-UHFFFAOYSA-N
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Description

“Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate” is a chemical compound with the CAS Number: 824977-82-4 . It has a molecular weight of 353.83 and its IUPAC name is methyl {[(4-chlorophenyl)sulfonyl]-2-methylanilino}acetate . It is also known as MCG and is a highly potent and specific inhibitor of human cathepsin X.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C16H16ClNO4S/c1-12-5-3-4-6-15(12)18(11-16(19)22-2)23(20,21)14-9-7-13(17)8-10-14/h3-10H,11H2,1-2H3 . This indicates that the molecule consists of a methyl ester group (COOCH3), a sulfonyl group (SO2), and two phenyl rings, one of which is substituted with a chlorine atom and the other with a methyl group.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 353.83 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the search results.

Scientific Research Applications

Synthesis and Material Science

  • Sulfones, including those related to the chemical structure , are key in synthesizing polymers with specific properties, such as proton conductivity and water solubility. These polymers, like poly(thiophenylenesulfonic acid), demonstrate excellent proton conductivity and are useful in electrolyte applications (Miyatake et al., 1997).

Analytical Chemistry

  • Analytical methods have been developed to determine polychlorinated hydrocarbon contaminants and their methyl sulfone metabolites in biological tissues, demonstrating the importance of methyl sulfones in environmental and analytical chemistry (Letcher et al., 1995).

Structural Chemistry

  • The crystal and molecular structure of sulfones, like methyl-(4-chlorophenyl)sulfone, has been studied to understand their potential in forming specific molecular architectures (Adamovich et al., 2017).

Environmental Science

  • Methyl sulfone derivatives of polychlorinated biphenyls (PCBs) have been synthesized and characterized, highlighting the role of these compounds in environmental pollutant analysis and their potential as markers for environmental exposure (Bergman & Wachtmeister, 1978).

Polymer Chemistry

  • Research into guanidinium-functionalized anion exchange polymer electrolytes demonstrates the use of sulfone-containing compounds in creating materials with specific ionic properties, useful in energy storage and conversion technologies (Kim et al., 2011).

Photochemistry

  • The study of triarylsulfonium salts, including tris(4-chlorophenyl)sulfonium, provides insights into the photochemical properties of sulfonium compounds, with implications for their use in photoinitiation and materials science (Dektar & Hacker, 1990).

Mechanism of Action

“Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate” is known to be a highly potent and specific inhibitor of human cathepsin X. Cathepsin X is a cysteine protease implicated in various physiological and pathological processes, including cancer and neurodegenerative diseases.

properties

IUPAC Name

methyl 2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-12-3-7-14(8-4-12)18(11-16(19)22-2)23(20,21)15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDDFMINGDXBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate

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